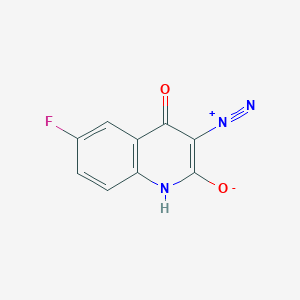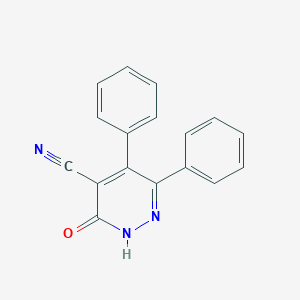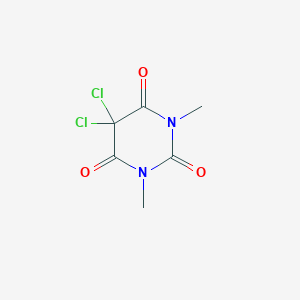
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione, also known as DCDMT, is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. DCDMT has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides and DNA. By inhibiting DHFR, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can disrupt the synthesis of nucleotides and DNA, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has several advantages for use in lab experiments. It is easy to synthesize, and its properties make it a versatile building block for the synthesis of various compounds. However, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione also has some limitations. It is highly reactive and can be difficult to handle, and it can also be toxic in high concentrations.
Direcciones Futuras
There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research. One potential direction is the development of novel anti-cancer drugs based on 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione. Another potential direction is the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione as a tool for studying the mechanism of action of DHFR inhibitors. Additionally, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione could be used as a starting material for the synthesis of new nucleoside and nucleotide analogs.
Conclusion
In conclusion, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been explored extensively for its applications in scientific research. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research, making it an exciting area of study.
Métodos De Síntesis
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can be synthesized using a variety of methods, including the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with phosphorus oxychloride, or the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with thionyl chloride. Both of these methods result in the formation of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione with high yields.
Aplicaciones Científicas De Investigación
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pyrimidine-based drugs. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been used as a reagent in the synthesis of nucleosides and nucleotides.
Propiedades
Número CAS |
21544-73-0 |
|---|---|
Nombre del producto |
5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione |
Fórmula molecular |
C6H6Cl2N2O3 |
Peso molecular |
225.03 g/mol |
Nombre IUPAC |
5,5-dichloro-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C6H6Cl2N2O3/c1-9-3(11)6(7,8)4(12)10(2)5(9)13/h1-2H3 |
Clave InChI |
HYICZNYNNCOMHE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl |
SMILES canónico |
CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl |
Otros números CAS |
21544-73-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(1H-indol-3-yl)-1-pyridin-3-ylethyl]-1H-indole](/img/structure/B189240.png)
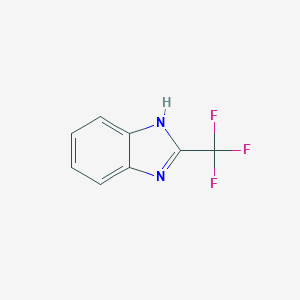
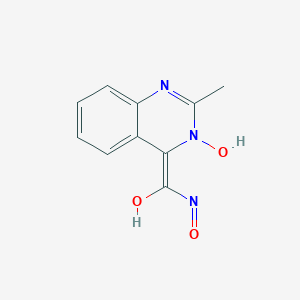
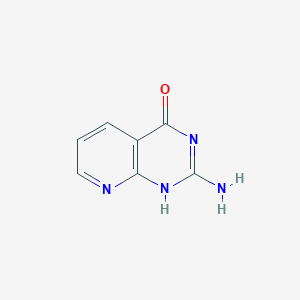
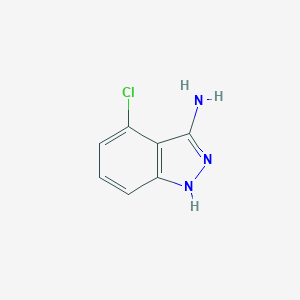
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
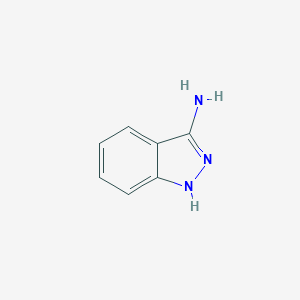
![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

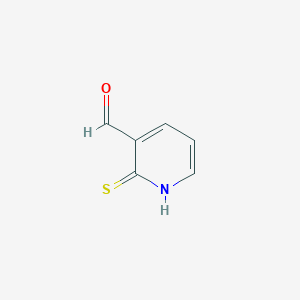

![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
